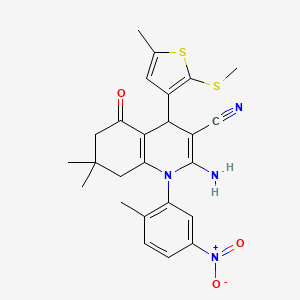![molecular formula C27H27ClN2O3 B11628490 2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11628490.png)
2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often explored in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the 4-chlorophenyl group and the 2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl side chain. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide, often in acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride, typically in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkylating agents, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学的研究の応用
2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile
- 2-(4-chlorophenyl)ethylamine
- Fenvalerate
Uniqueness
2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one is unique due to its specific combination of functional groups and the quinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C27H27ClN2O3 |
|---|---|
分子量 |
463.0 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]quinazolin-4-one |
InChI |
InChI=1S/C27H27ClN2O3/c1-18-16-19(2)25(20(3)17-18)33-15-14-32-13-12-30-26(21-8-10-22(28)11-9-21)29-24-7-5-4-6-23(24)27(30)31/h4-11,16-17H,12-15H2,1-3H3 |
InChIキー |
AABAAJSIXNEEBN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propan-2-yl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B11628412.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11628414.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628416.png)
![2-(4-chlorophenyl)-3-[2-(2,3,6-trimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11628422.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628425.png)

![5-[4-(allyloxy)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628434.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628435.png)
![ethyl 2-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628437.png)
![Ethyl 5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11628442.png)

![Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11628456.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11628462.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11628463.png)
